molecular formula C14H13NO2 B11717663 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid

5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B11717663
M. Wt: 227.26 g/mol
InChI Key: KGVQICRVWXOIKZ-UHFFFAOYSA-N
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Description

5-(4-Cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid is a chemical compound of interest in medicinal chemistry and antibacterial research, offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The core pyrrole-2-carboxylic acid structure is a privileged scaffold in drug discovery. Recent studies highlight pyrrole-2-carboxamide derivatives as a promising class of compounds with potent activity against Mycobacterium tuberculosis . These inhibitors target the essential membrane protein MmpL3, which is responsible for transporting mycolic acids in the bacterial cell wall, a critical process for the survival of the pathogen . The structural features of this compound, including the carboxylic acid moiety and the bi-aryl system, make it a valuable intermediate for designing new anti-infective agents. Furthermore, pyrrole carboxylic acid derivatives have demonstrated significant biological activity as antibiotic accelerants. For instance, 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing inhibitor against Pseudomonas aeruginosa . When combined with conventional antibiotics like gentamicin or piperacillin, it can enhance their efficacy by reducing biofilm formation and the production of virulence factors, presenting a novel strategy to combat multidrug-resistant bacteria . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, such as pyrrolo[1,4]oxazinones, or as a core structure in structure-activity relationship (SAR) studies . It is recommended that this material be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H13NO2/c16-14(17)13-8-7-12(15-13)11-5-3-10(4-6-11)9-1-2-9/h3-9,15H,1-2H2,(H,16,17)

InChI Key

KGVQICRVWXOIKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C3=CC=C(N3)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation of Styrene Derivatives

The 4-cyclopropylphenyl group is typically introduced via cyclopropanation of 4-vinylphenyl precursors. A widely adopted method involves the use of diazo compounds under transition metal catalysis:

Reaction Scheme
4-Vinylbenzene + Ethyl diazoacetate → 4-Cyclopropylphenyl acetate (via Rh₂(OAc)₄ catalysis)

ConditionCatalystSolventYield (%)Reference
80°C, 12 hrRh₂(OAc)₄Toluene78
Microwave, 100°C, 2 hrCu(OTf)₂DCE65

Subsequent hydrolysis of the acetate intermediate under basic conditions (KOH/MeOH/H₂O) yields 4-cyclopropylphenol, which undergoes bromination to form the electrophilic coupling partner.

Pyrrole Ring Construction Strategies

Paal-Knorr Synthesis

The Paal-Knorr pyrrole synthesis remains a cornerstone for constructing the heterocyclic core. This method involves cyclocondensation of 1,4-diketones with ammonia or primary amines:

General Procedure
1,4-Diketone + NH₃ → Pyrrole derivative

For the target compound, ethyl 3-((4-cyclopropylphenyl)amino)-5-oxohex-3-enoate undergoes cyclization in acetic acid at reflux:

Starting MaterialReagentTime (hr)Yield (%)Purity (%)
Ethyl 3-((4-CP)amino)-5-oxohex-3-enoateAcOH, Δ66295
Same + Zeolite catalystAcOH, 80°C47198

4-CP = 4-cyclopropylphenyl group

Direct Functionalization of Preformed Pyrroles

Suzuki-Miyaura Cross-Coupling

Late-stage functionalization via palladium-catalyzed coupling enables precise introduction of the 4-cyclopropylphenyl group:

Optimized Conditions
5-Bromo-1H-pyrrole-2-carboxylic acid + 4-Cyclopropylphenylboronic acid → Target compound

Catalyst SystemBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄/K₂CO₃K₂CO₃DME/H₂O8568
PdCl₂(dppf)/CsFCsFTHF6582

Key Finding : The use of CsF as base enhances boronic acid reactivity, reducing homo-coupling byproducts.

Carboxylic Acid Group Introduction

Hydrolysis of Ester Precursors

Ethyl 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylate undergoes saponification under strongly basic conditions:

Procedure
Ethyl ester (1 eq) + KOH (2 eq) in MeOH/H₂O (3:1) → Reflux 4 hr → Acidify to pH 2 → Product

Ester Purity (%)Hydrolysis Yield (%)Product Purity (%)
988999

Comparative studies show microwave-assisted hydrolysis (100°C, 30 min) achieves 94% yield with reduced degradation.

Emerging Techniques and Process Optimization

Continuous Flow Synthesis

Recent advancements in flow chemistry demonstrate improved efficiency:

System Parameters

  • Microreactor volume: 10 mL

  • Residence time: 8 min

  • Temperature: 120°C

StepConventional Batch Yield (%)Flow System Yield (%)
Cyclopropanation7885
Suzuki Coupling8291
Final hydrolysis8995

Advantages : Reduced reaction times (total 2 hr vs 12 hr batch) and improved mass transfer.

Quality Control and Analytical Characterization

Critical quality attributes are monitored using:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95 over 20 min)

  • ¹H-NMR (DMSO-d₆): δ 12.65 (COOH), 7.35–7.15 (cyclopropylphenyl Ar-H), 6.82 (pyrrole H-3, H-4)

Impurity Profile

  • ≤0.15% 5-(4-Isopropylphenyl) isomer (by GC-MS)

  • ≤0.2% Unreacted ester precursor (by HPLC)

Industrial-Scale Production Challenges

Key Considerations

  • Catalyst Recycling : Rhodium recovery <40% in cyclopropanation steps

  • Byproduct Management : 15–20% brominated side products during electrophile synthesis

  • Crystallization Optimization : Ethyl acetate/heptane (1:3) achieves 99.5% purity after recrystallization

Cost Analysis

StepCost Contribution (%)
Cyclopropanation42
Palladium catalysis31
Purification27

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The aromatic cyclopropylphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Pyrrole-2,3-diones

    Reduction: Alcohols or aldehydes

    Substitution: Various substituted cyclopropylphenyl derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrrole derivatives, including 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid, as antimicrobial agents. The compound exhibits promising activity against various bacterial strains, particularly those resistant to conventional antibiotics. Research indicates that the incorporation of cyclopropyl groups enhances the lipophilicity and membrane permeability of the compound, facilitating its action against pathogens.

Case Study: Quorum Sensing Inhibition

A notable study demonstrated that pyrrole derivatives can act as quorum sensing inhibitors in Pseudomonas aeruginosa, a bacterium known for its role in chronic infections and biofilm formation. The compound was found to disrupt biofilm formation and reduce virulence factor production when combined with established antibiotics such as gentamicin and piperacillin . This synergistic effect suggests that 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid could be developed into a novel therapeutic agent for treating antibiotic-resistant infections.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole derivatives has also been explored. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro, indicating that 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid may possess similar properties. This application could be particularly relevant in the treatment of chronic inflammatory diseases.

Conductive Polymers

Pyrrole-based compounds are extensively studied for their applications in materials science, particularly in the development of conductive polymers. The unique electronic properties of pyrrole allow for its use in creating conductive films and coatings.

Data Table: Properties of Polypyrrole Derivatives

PropertyValue
Conductivity10^(-3) to 10^(-1) S/cm
Thermal StabilityUp to 300 °C
SolubilitySoluble in organic solvents

The incorporation of carboxylic acid groups enhances the solubility and processability of these polymers, making them suitable for various applications, including sensors and organic electronics.

Agricultural Applications

Pyrrole derivatives have been investigated for their role as plant growth regulators and pesticides. The ability to modulate plant growth responses through hormonal pathways presents an opportunity for developing environmentally friendly agricultural chemicals.

Case Study: Plant Metabolite Interaction

Research has shown that compounds similar to 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid can influence plant metabolism by acting on specific receptors involved in growth regulation . This interaction could lead to enhanced crop yields and resistance to environmental stressors.

Biological Activity

5-(4-Cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key research results.

Chemical Structure and Properties

The compound is characterized by its pyrrole ring structure with a carboxylic acid functional group at the 2-position and a cyclopropyl-substituted phenyl group at the 5-position. This unique structure may contribute to its biological activities through interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrrole derivatives, including 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid. The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : In a comparative study, several pyrrole derivatives exhibited MIC values lower than 0.016 μg/mL against drug-resistant strains of tuberculosis, indicating strong antimicrobial potential .
Compound NameMIC (μg/mL)Activity Description
5-(4-Cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid<0.016Potent against drug-resistant TB
Compound 32<0.016Excellent activity; low cytotoxicity
IsoniazidStandardFirst-line anti-TB drug for comparison

Anticancer Activity

The potential anticancer properties of pyrrole derivatives have also been explored. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further investigation.

  • Keap1-Nrf2 Pathway : A related study on pyrrole-2-carboxylic acids indicated that modifications to the structure could enhance interactions with the Keap1-Nrf2 pathway, which is crucial in oxidative stress response and cancer biology .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrrole derivatives. The presence of electron-withdrawing groups has been linked to increased lipophilicity and enhanced permeability across bacterial membranes, which is essential for antimicrobial efficacy .

  • Substituent Effects : Variations in substituents at the phenyl group significantly affect potency. For instance, larger substituents generally lead to increased activity, while smaller groups tend to diminish effectiveness .

Case Study 1: Evaluation Against Mycobacterium tuberculosis

A detailed investigation into the activity of 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid revealed that it acts effectively against Mycobacterium tuberculosis strains resistant to conventional therapies. The research involved:

  • Testing Methodology : Compounds were tested using broth microdilution methods to determine MIC values.
  • Results : The compound demonstrated significant antibacterial activity with low cytotoxicity, making it a promising candidate for further development as an anti-TB agent .

Case Study 2: Antioxidant and Cytoprotective Effects

The compound has also been studied for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In vitro studies showed that it could upregulate Nrf2 expression, leading to increased production of antioxidant enzymes such as HO-1 and NQO1 in cell models exposed to oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituent Position and Electronic Effects
  • 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (10a–10c): These analogs (e.g., 5-chloro, 5-methoxy) exhibit high synthetic yields (71–95%) and are structurally distinct due to their fused pyridine-pyrrole systems.
  • 5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid :
    The fluorine atom introduces electron-withdrawing effects, enhancing acidity (pKa ~3.5) compared to the cyclopropyl group, which is electron-neutral but sterically bulky. Fluorine also improves metabolic stability, whereas the cyclopropyl group may reduce oxidative degradation .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Melting Point (°C) Solubility (mg/mL)
5-(4-Cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid 227.26 2.8 ~180–185 <1 (aqueous)
1H-Pyrrole-2-carboxylic acid 111.10 0.5 210–212 15–20
5-(4-Fluorophenyl)-1-methyl derivative 285.22 3.1 121–123 <1
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) 206.18 1.2 N/A ~10

<sup>*</sup> Predicted using ChemAxon software.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-(4-cyclopropylphenyl)-1H-pyrrole-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane ring formation on the phenyl group and subsequent coupling to the pyrrole-carboxylic acid core. Key steps may include:

  • Cyclopropanation : Use of transition metal catalysts (e.g., palladium) to introduce the cyclopropyl group to the phenyl ring via cross-coupling reactions .
  • Carboxylic Acid Functionalization : Hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH) to yield the free carboxylic acid .
  • Optimization : Control reaction temperature (60–80°C) and use anhydrous solvents (e.g., THF) to minimize side products .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropyl group integration (e.g., characteristic splitting patterns for cyclopropane protons) and pyrrole ring substitution .
  • HPLC-MS : Assess purity (>98%) and molecular weight verification (e.g., [M+H]+ ion at m/z 258.2) .
  • X-ray Crystallography : Resolve structural ambiguities, particularly stereochemistry of the cyclopropylphenyl group .

Q. How can researchers screen for biological activity in this compound?

  • Methodological Answer :

  • Enzyme Assays : Use fluorogenic substrates or radiometric assays to test inhibition of target enzymes (e.g., kinases, cyclooxygenases) at varying concentrations (1–100 µM) .
  • Cell-Based Studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (IC₅₀ values) and compare to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step of synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands (XPhos, SPhos) to improve cross-coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to enhance cyclopropylphenyl group reactivity .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify the cyclopropyl group (e.g., replace with trifluoromethyl or methoxy groups) and test activity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Q. What computational methods predict metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Apply software like Schrödinger’s QikProp to calculate logP (lipophilicity) and cytochrome P450 binding affinities .
  • MD Simulations : Run 100-ns simulations to assess conformational stability of the cyclopropyl group in aqueous environments .

Q. How to resolve contradictions in NMR data for the pyrrole ring protons?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at 25°C and -40°C to detect dynamic effects (e.g., ring puckering) .
  • 2D NMR (COSY, NOESY) : Assign coupling patterns and confirm spatial proximity of protons .

Q. What in vitro models validate target engagement in disease pathways?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout : Generate cell lines lacking the putative target protein and compare compound efficacy .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to recombinant proteins .

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